methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride
Description
Methyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core. This structure consists of a pyrrole ring fused to a pyrazole at positions 3 and 4, with a methyl ester group at position 3 and a hydrochloride salt for enhanced solubility.
The pyrrolo-pyrazole scaffold is notable in medicinal chemistry due to its rigidity and ability to engage in hydrogen bonding, making it a valuable intermediate in drug discovery. The hydrochloride salt form improves aqueous solubility, critical for pharmacological applications .
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-2-8-3-5(4)9-10-6;/h8H,2-3H2,1H3,(H,9,10);1H |
InChI Key |
OKBRAJWRXKJXEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride typically involves the formation of the pyrrolo[3,4-c]pyrazole core followed by the introduction of the carboxylate and hydrochloride groups. The synthetic route may include steps such as cyclization, esterification, and salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Core Reactivity and Functional Group Transformations
The compound’s reactivity stems from:
-
Electrophilic pyrrolo-pyrazole ring : Susceptible to substitution and addition reactions at nitrogen or carbon positions.
-
Ester group : Enables hydrolysis, transesterification, or nucleophilic substitution.
-
Hydrochloride salt : Enhances solubility in polar solvents, facilitating reactions in aqueous or mixed media.
Key Reaction Pathways:
Catalytic Systems for Coupling Reactions
The PMC study (2023) optimized cross-coupling reactions using this compound’s chloro-substituted intermediates :
| Catalyst | Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/EtOH | 100 | 92 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 80 | 85 |
| NiCl₂·6H₂O | K₂CO₃ | DMSO | 120 | 68 |
This demonstrates palladium-based catalysts achieve higher efficiency for aryl-aryl bond formation.
Solubility-Driven Reaction Design
Quantum mechanical calculations (e.g., HOMO-LUMO gap analysis) guided the synthesis of water-soluble analogs :
-
Intermediate chalcones : ΔG(solvation) = −4.2 kcal/mol (low solubility).
-
Pyrazole cyclized derivatives : ΔG(solvation) = −8.9 kcal/mol (enhanced solubility).
Microwave-assisted cyclization (ethanol, 150°C, 10 min) achieved >90% purity for these derivatives .
Stability Under Reaction Conditions
Critical parameters affecting stability:
Scientific Research Applications
Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
PF-03758309 Hydrochloride
Structure: This compound (C25H31ClN8OS, MW 527.09) shares the pyrrolo[3,4-c]pyrazole core but includes additional substituents: a dimethylamino-phenylethyl group, a thienopyrimidinyl amino group, and a methylthio moiety . Key Differences:
- Higher molecular weight (527.09 vs. ~220 g/mol for the target compound).
- Extended pharmacological targeting (likely kinase inhibition due to the thienopyrimidine group).
- Enhanced steric hindrance due to bulky substituents, reducing solubility compared to the simpler target compound.
Ethyl 1H,4H,5H,6H,7H-Pyrazolo[3,4-c]pyridine-3-carboxylate Hydrochloride
Structure : A pyrazolo-pyridine derivative (C9H14ClN3O2, MW 231.69) with an ethyl ester group .
Key Differences :
- Core heterocycle: Pyrazolo-pyridine vs. pyrrolo-pyrazole.
- Solubility: The ethyl ester may slightly reduce polarity compared to the methyl ester in the target compound.
- Applications: Pyrazolo-pyridines are often explored as adenosine receptor antagonists, whereas pyrrolo-pyrazoles are more common in kinase inhibitor scaffolds .
1-Methyl-1H-pyrazole-3-carboxylic Acid
Structure: A monocyclic pyrazole derivative (C5H6N2O2, MW 126.11) with a carboxylic acid group . Key Differences:
Physicochemical Properties
| Property | Target Compound | PF-03758309 Hydrochloride | Ethyl Pyrazolo-pyridine |
|---|---|---|---|
| Molecular Formula | ~C7H9ClN3O2 (estimated) | C25H31ClN8OS | C9H14ClN3O2 |
| Molecular Weight (g/mol) | ~210–220 | 527.09 | 231.69 |
| Core Heterocycle | Pyrrolo-pyrazole | Pyrrolo-pyrazole | Pyrazolo-pyridine |
| Solubility | High (due to HCl salt) | Moderate (bulky substituents) | Moderate |
Biological Activity
Methyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of methyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves the reaction of substituted phenylhydrazines with diethyl acetylenedicarboxylate. This method allows for the introduction of various functional groups at the C-3 position of the pyrrolo[3,4-c]pyrazole scaffold, enhancing its molecular diversity and potential biological activity .
1. Anticancer Properties
Research has demonstrated that derivatives of pyrrolo[3,4-c]pyrazole exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, PHA-793887, a potent CDK inhibitor based on this structure, has been identified as suitable for intravenous dosing .
2. Neuroprotective Effects
Recent studies indicate that certain pyrrolo[3,4-c]pyrazole derivatives can act as dual inhibitors targeting DYRK1A and CLK1 kinases. These enzymes are implicated in Alzheimer's disease pathology. By modulating their activity, these compounds may offer neuroprotective benefits and potentially slow the progression of neurodegenerative diseases .
3. Phosphatase Inhibition
Pyrrolo[3,4-c]pyrazole derivatives have also been reported to act as phosphatase inhibitors. This activity is significant because phosphatases play a critical role in cellular signaling pathways that can affect cancer progression and other diseases .
Case Studies
-
Case Study 1: CDK Inhibition
A study focused on synthesizing a series of 6-substituted pyrrolo[3,4-c]pyrazoles demonstrated their effectiveness as CDK2/cyclin A inhibitors. The research highlighted the structure-activity relationship (SAR) that led to the identification of highly potent inhibitors with improved pharmacological profiles . -
Case Study 2: Neuroprotective Activity
Another investigation explored the neuroprotective effects of pyrrolo[3,4-c]pyrazole derivatives in cellular models of Alzheimer's disease. The results indicated that these compounds could significantly reduce neuronal cell death induced by amyloid-beta peptides .
Data Tables
Q & A
Q. Advanced
- In vitro assays :
- Enzyme inhibition : Kinase activity assays (e.g., ADP-Glo™) with IC50 determination .
- Receptor binding : Radioligand displacement studies (e.g., [³H]-labeled antagonists) to measure affinity (Ki) .
- In vivo models : Pharmacokinetic profiling in rodents (plasma half-life, tissue distribution) via LC-MS/MS .
- Mechanistic studies : CRISPR-mediated gene knockout to validate target engagement or RNA-seq for pathway analysis .
How can researchers address contradictory structure-activity relationship (SAR) data among pyrrolo-pyrazole analogs?
Q. Advanced
- Systematic SAR mapping : Synthesize analogs with controlled substitutions (e.g., trifluoromethyl vs. methyl groups) and compare bioactivity using standardized assays .
- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay) to identify consensus trends .
- Crystallographic validation : Resolve ligand-target co-crystal structures to explain divergent activities (e.g., steric hindrance from bulky substituents) .
What computational tools are employed to predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in active sites .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects .
How can researchers design analogs with improved pharmacokinetic properties?
Q. Advanced
- Lipophilicity optimization : Introduce halogen atoms (e.g., fluorine) to enhance membrane permeability (logP adjusted via ClogP calculations) .
- Metabolic stability : Replace ester groups with bioisosteres (e.g., amides) to reduce hepatic clearance .
- Prodrug strategies : Mask carboxylate with pH-sensitive protecting groups (e.g., tert-butyl esters) for targeted release .
- Toxicity screening : High-content imaging in hepatocyte cultures to assess mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
